molecular formula C7H15NO B13608301 1-(3-Ethyloxetan-3-yl)ethan-1-amine

1-(3-Ethyloxetan-3-yl)ethan-1-amine

Katalognummer: B13608301
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: QQMOFALFKPQHJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethyloxetan-3-yl)ethan-1-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, attached to an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Ethyloxetan-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-ethyloxetan-3-ol with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Ethyloxetan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethyloxetan-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Ethyloxetan-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Oxetan-3-yl)ethan-1-amine
  • 2-Amino-1-(3-ethyloxetan-3-yl)ethan-1-ol

Uniqueness: 1-(3-Ethyloxetan-3-yl)ethan-1-amine is unique due to the presence of the ethyloxetane moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

1-(3-ethyloxetan-3-yl)ethanamine

InChI

InChI=1S/C7H15NO/c1-3-7(6(2)8)4-9-5-7/h6H,3-5,8H2,1-2H3

InChI-Schlüssel

QQMOFALFKPQHJK-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC1)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.